4-Iodo-3,5-dimethylaniline
Overview
Description
4-Iodo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10IN. It is characterized by the presence of an iodine atom attached to the benzene ring, along with two methyl groups and an amino group. This compound is typically a dark blue to purple solid and is used in various chemical reactions and applications .
Scientific Research Applications
4-Iodo-3,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
4-Iodo-3,5-dimethylaniline is an organic compound that is primarily used in chemical synthesis It is known to react with ammonium to form an ammonium salt .
Mode of Action
The mode of action of this compound involves its reaction with ammonium. This reaction is conducted in methanol and requires a halogenating agent such as chlorine or bromine . The resulting ammonium salt can be used in further chemical reactions.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 inhibitor .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reaction with ammonium is conducted in methanol, suggesting that the presence of this solvent is necessary for the reaction to occur . Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .
Biochemical Analysis
Biochemical Properties
4-Iodo-3,5-dimethylaniline is involved in several biochemical reactions. It reacts with ammonium to form an ammonium salt . This reaction is conducted in methanol and requires a halogenating agent such as chlorine or bromine . The compound can also be selectively iodinated to yield 3,5-diiodo-4-(quaternary ammonium)aniline using carbonate as a quaternizing agent in dichloromethane or calcium carbonate in carbonate solution .
Cellular Effects
With increasing concentrations of 3,5-DMA, reactive oxygen species (ROS), cytotoxicity, and DNA damage increased significantly in cells
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3,5-dimethylaniline can be synthesized through the iodination of 3,5-dimethylanilineThe reaction is typically carried out in the presence of a solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar conditions as those in laboratory synthesis. The process may involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3,5-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-N,N-dimethylaniline: Similar structure but with two methyl groups attached to the nitrogen atom instead of the benzene ring.
N,N-Dimethylaniline: Lacks the iodine atom and has two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
4-iodo-3,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLJJTPNZDAXIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406712 | |
Record name | 4-iodo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117832-15-2 | |
Record name | 4-iodo-3,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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